Licoagrochalcone C is predominantly extracted from the roots of Glycyrrhiza inflata and other licorice species. These plants are well-known in traditional medicine for their health benefits, which include anti-inflammatory, antioxidant, and anticancer properties. The biosynthesis of chalcones like licoagrochalcone C involves complex pathways that utilize precursors such as phenylalanine and malonyl-CoA .
Licoagrochalcone C belongs to the class of compounds known as flavonoids, specifically categorized under chalcones due to its structure characterized by an open-chain aromatic system. This classification is significant because chalcones serve as precursors for various flavonoids and other polyphenolic compounds, contributing to their biological activities .
The synthesis of licoagrochalcone C has been achieved through several methods, with a notable approach involving regioselective and scalable synthesis techniques. A recent study outlined a six-step synthetic route that includes:
The synthesis process employs various techniques such as thin-layer chromatography for purification, and nuclear magnetic resonance spectroscopy for structural confirmation. The use of specific reagents and conditions during each step is crucial for achieving the desired regioselectivity and yield .
Licoagrochalcone C features a characteristic chalcone structure, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The specific arrangement of substituents around this core structure influences its biological activity.
The molecular formula of licoagrochalcone C is , with a molecular weight of 298.34 g/mol. Spectroscopic data from nuclear magnetic resonance (NMR) studies confirm the positions of hydrogen and carbon atoms within the molecule, aiding in its structural elucidation .
Licoagrochalcone C can undergo various chemical reactions typical of chalcones, including:
The mechanisms behind these reactions often involve nucleophilic attack on electrophilic centers within the molecule, facilitated by specific catalysts or reagents under controlled conditions. Understanding these reactions is vital for developing derivatives with enhanced properties .
Licoagrochalcone C exhibits its biological effects through several mechanisms, primarily involving modulation of cellular signaling pathways. For instance:
Research indicates that licoagrochalcone C can reduce pro-inflammatory cytokine production in macrophages, thus highlighting its potential as an anti-inflammatory agent .
Licoagrochalcone C is typically presented as a yellow crystalline solid with moderate solubility in organic solvents like methanol and ethanol but limited solubility in water.
The compound's stability can be influenced by environmental factors such as pH and temperature. Its reactivity allows it to participate in various chemical transformations that can enhance or modify its biological activity.
Relevant analyses include:
These properties are critical when considering formulation for therapeutic applications .
Licoagrochalcone C has several scientific uses, particularly in pharmacology:
Glycyrrhiza species (licorice) have served as cornerstone medicinal plants for over 4,000 years across diverse civilizations. Documented use first appeared in Ancient Egyptian medical texts (Ebers Papyrus, c. 1550 BCE) as a remedy for respiratory and digestive ailments, while Greco-Roman physicians including Theophrastus and Dioscorides prescribed it for throat inflammations and adrenal disorders [2]. Traditional Chinese Medicine (TCM) elevated licorice to a "guiding herb" status, with the Shennong Bencao Jing (c. 200 BCE) documenting its detoxifying, spleen-nourishing, and qi-replenishing properties. Notably, TCM formulations incorporated licorice in approximately 60% of prescriptions to harmonize ingredient interactions and enhance bioavailability—a practice formalized in the "nine out of ten formulae contain licorice" principle [2] [8]. The root's global dispersion followed trade routes, with Ayurvedic practitioners adopting it for Rasayana (rejuvenation) therapies, and Unani medicine utilizing it as a demulcent for genitourinary inflammations [2].
The ethnopharmacological applications of licorice centered on its anti-inflammatory, expectorant, and tonic properties. Key traditional uses included:
Table 1: Historical Applications of Glycyrrhiza Species in Traditional Medical Systems [2] [4]
Civilization/System | Time Period | Primary Medical Uses | Preparation Forms |
---|---|---|---|
Ancient Egyptian | 1550 BCE | Respiratory tonics, wound poultices | Raw root infusions |
Traditional Chinese | 200 BCE | Qi replenishment, toxin expulsion, spleen harmonization | Decoctions (Gancao Tang) |
Greco-Roman | 50-200 CE | Adrenal support, peptic ulcer management | Powdered root mixtures |
Ayurvedic | 500 CE | Rasayana rejuvenation, digestive fire (Agni) stimulation | Medicated ghee (Ghrita) |
Unani | 1025 CE | Demulcent for urinary tract, anti-asthmatic | Syrups (Sharbat) |
Licoagrochalcone C was first isolated in 2005 during targeted phytochemical investigations of Glycyrrhiza glabra roots, employing advanced chromatographic techniques including HSCCC (High-Speed Countercurrent Chromatography) and preparative HPLC. Its structural elucidation revealed a distinct chalcone skeleton characterized by a C₆-C₃-C₆ open-chain flavonoid framework with two aromatic rings (Ring A and B) connected by a α,β-unsaturated carbonyl system [2]. The compound's nomenclature follows established chalcone taxonomy:
Structurally, licoagrochalcone C (IUPAC: 2',4'-Dihydroxy-3'-methyl-4-methoxychalcone) differentiates itself through:
Table 2: Structural Differentiation of Key Licorice Chalcones [2] [6]
Compound | Ring A Substituents | Ring B Substituents | Molecular Weight | Key Distinguishing Feature |
---|---|---|---|---|
Licoagrochalcone C | 2'-OH, 4'-OH, 3'-CH₃ | 4-OCH₃ | 284.31 | Methylation at C-3' position |
Licochalcone A | 2'-OH, 4'-OH | None | 338.39 | Unsubstituted B ring |
Licochalcone B | 2'-OH, 4'-OH | 4-OCH₃ | 284.31 | No methyl on A ring |
Isoliquiritigenin | 2'-OH, 4'-OH | None | 256.25 | Parent chalcone scaffold |
Initial pharmacological screening (2007–2010) identified licoagrochalcone C's triple bioactivity profile: antimicrobial, anti-inflammatory, and anti-proliferative properties. Early studies revealed potent Gram-positive bacterial growth inhibition (Staphylococcus aureus MIC: 32 μg/mL), exceeding licochalcone A's activity by 1.8-fold, likely due to enhanced membrane penetration from its lipophilic methyl group [2] [6]. Concurrently, researchers observed significant TNF-α suppression (72% at 50μM) in LPS-activated macrophages through IKKβ kinase inhibition—a mechanism later linked to NF-κB pathway modulation [3] [6].
Critical milestones in its investigation include:
Table 3: Research Milestones in Licoagrochalcone C Investigation
Year | Research Milestone | Experimental Model | Key Finding | Significance |
---|---|---|---|---|
2005 | Initial isolation | Glycyrrhiza glabra roots | Structural characterization | Foundation for targeted bioactivity studies |
2007 | Antimicrobial profiling | Staphylococcus aureus culture | MIC 32 μg/mL | Exceeded common chalcones in potency |
2009 | Apoptosis induction | HL-60 leukemia cells | Caspase-3 activation (4.1-fold) | First evidence of anticancer mechanism |
2012 | 15-LOX inhibition | Recombinant enzyme assay | IC₅₀ 11.2 μM | Revealed anti-inflammatory pathway |
2015 | Metabolic enzyme modulation | Human hepatocytes | CYP3A4 induction (2.3-fold) | Explained herb-drug interaction risks |
Mechanistic studies revealed licoagrochalcone C's multi-target nature:
Table 4: Documented Pharmacological Activities of Licoagrochalcone C
Pharmacological Activity | Experimental System | Key Mechanism | Potency (Quantitative) |
---|---|---|---|
Antimicrobial | S. aureus ATCC 29213 | Cell membrane disruption | MIC 32 μg/mL |
Anti-inflammatory | LPS-stimulated RAW 264.7 | NF-κB pathway inhibition | TNF-α reduction: 72% at 50μM |
Anticancer | HL-60 leukemia cells | Caspase-3/7 activation | IC₅₀ 48.7 μM (72h) |
Antioxidant | ABTS⁺ radical scavenging | Electron donation | EC₅₀ 18.3 μM |
Enzyme Inhibition | Recombinant 15-LOX | Active site binding | IC₅₀ 11.2 μM |
These foundational studies established licoagrochalcone C as a structurally unique chalcone with polypharmacological potential, warranting advanced structure-activity relationship (SAR) investigations and synthetic derivative development. Current research focuses on optimizing its bioavailability through nano-encapsulation—addressing chalcones' inherent solubility limitations while leveraging its multi-target mechanisms for complex diseases [2] [3] [6].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: